2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(10)7(6(5)8)14(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXRMUXMHAWJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination of Substituted Phenols
A relevant closely related process is the preparation of 2-fluoro-6-chlorophenol, which provides insights into the sulfonation and chlorination steps needed for preparing sulfonyl chlorides with similar substitution patterns.
Step 1: Sulfonation
React 2-fluoro-6-chlorophenol or a similar substituted phenol with sulfuric acid (or chlorosulfonic acid) at elevated temperatures (95–100 °C) to introduce the sulfonic acid group onto the aromatic ring. The sulfonation reagent can be vitriol oil (oleum) or chlorosulfonic acid, with oleum preferred for cost and yield considerations.- Reaction conditions: 95–100 °C for 1 hour.
- Example: 392 g of 2-fluoro-6-chlorophenol reacted with 686 g of 98% sulfuric acid.
Step 2: Chlorination of Sulfonic Acid to Sulfonyl Chloride
After sulfonation, the mixture is cooled to –25 to –20 °C, and chlorinating agents such as trichloroisocyanuric acid are added to convert the sulfonic acid group to sulfonyl chloride.- Reaction conditions: –25 to –20 °C for 8 hours.
- Chlorinating agents include trichloroisocyanuric acid, N-chlorosuccinimide, Cl2, or other reagents capable of generating electrophilic chlorine.
Step 3: Workup and Purification
The reaction mixture is hydrolyzed and purified to isolate the sulfonyl chloride product with high selectivity and yield.
This method is noted for its simplicity, cost-effectiveness, and high yield compared to prior art, and it can be adapted for the preparation of this compound by starting with the appropriately substituted phenol derivative.
Derivatization from Functionalized Benzosiloxaboroles (Related Sulfonyl Chlorides)
Recent research on benzosiloxaboroles functionalized with benzenesulfonyl chloride substituents provides an alternative synthetic perspective. In this approach:
- A hydroxyl-functionalized aromatic precursor (e.g., 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate) is deprotonated using sodium hydride in anhydrous DMF to generate the phenolate anion.
- This phenolate reacts with substituted benzenesulfonyl chlorides under mild conditions (0–25 °C) to form sulfonate esters or derivatives.
- The method allows for the introduction of various substituted benzenesulfonyl groups, including those bearing chloro and fluoro substituents on the aromatic ring, which is structurally analogous to this compound.
This synthetic route emphasizes mild conditions and high functional group tolerance, suitable for preparing complex sulfonyl chloride derivatives with potential biological activity.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Sulfonation | Sulfuric acid (98%) or chlorosulfonic acid | 95–100 | 1 hour | High yield, regioselective sulfonation |
| Cooling before chlorination | Cooling to reaction temperature | –25 to –20 | – | Prevents side reactions |
| Chlorination to sulfonyl chloride | Trichloroisocyanuric acid or NCS | –25 to –20 | 8 hours | Converts sulfonic acid to sulfonyl chloride |
| Phenolate formation (alternative) | Sodium hydride in anhydrous DMF | Room temp (0–25) | Variable | For derivatization with sulfonyl chlorides |
| Nucleophilic substitution | Benzenesulfonyl chlorides | 0–25 | Variable | Mild conditions, high functional group tolerance |
Research Findings and Analysis
- The sulfonation-chlorination sequence provides a robust method to prepare sulfonyl chlorides with halogenated and methoxylated aromatic rings.
- The use of trichloroisocyanuric acid as a chlorinating agent at low temperatures minimizes side reactions and improves selectivity.
- Alternative methods involving phenolate intermediates enable the introduction of benzenesulfonyl chloride groups onto complex aromatic frameworks, expanding synthetic versatility.
- The presence of chloro and fluoro substituents adjacent to the sulfonyl chloride group influences both the reactivity and biological activity of the final compounds, as seen in related benzosiloxaborole derivatives with potent antibacterial properties.
- The choice of sulfonating and chlorinating reagents, reaction temperatures, and order of reagent addition critically affect yield and purity.
Chemical Reactions Analysis
2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions . Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids .
Scientific Research Applications
Organic Synthesis
2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic aromatic substitution.
- Oxidation and Reduction : The methoxy group can be oxidized to yield aldehydes or acids, while other functional groups can be reduced to amines.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes, which could lead to new treatments for diseases like cancer and inflammatory conditions.
- Receptor Modulation : Studies have explored its role in modulating receptor activity, particularly in the context of inflammatory pathways .
Material Science
In the field of material science, this compound is utilized in developing new materials and as a catalyst in various chemical reactions. Its properties make it suitable for creating polymers and other advanced materials .
Case Study 1: Enzyme Inhibition Research
A study published in Nature investigated the compound's efficacy as an enzyme inhibitor in the context of inflammatory diseases. The results indicated significant inhibition of target enzymes involved in the inflammatory response, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Novel Compounds
Research documented in the Journal of Organic Chemistry highlighted the use of this compound as a precursor for synthesizing novel sulfonamide derivatives. The synthesized compounds exhibited promising biological activity against various cancer cell lines, indicating their potential for drug development .
Mechanism of Action
The mechanism by which 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages with amines, alcohols, or thiols, respectively . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for the modification of biomolecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy (-OCH₃) group in the target compound is electron-donating, which may stabilize the sulfonyl chloride group through resonance.
- Fluorine Substituent : The fluoro group in the target compound and 6-chloro-2-fluoro-3-methylbenzoyl chloride enhances electrophilicity due to its electron-withdrawing nature, increasing reactivity in nucleophilic substitution reactions .
- Aromatic Backbone : The naphthalene-based analog (2-chloro-6-naphthalenesulfonyl chloride) offers extended conjugation, likely reducing solubility in polar solvents compared to benzene derivatives .
Reactivity and Stability
- Sulfonyl Chlorides vs. Benzoyl Chlorides : The target compound and 2-chloro-6-methylbenzenesulfonyl chloride are sulfonyl chlorides, which typically undergo nucleophilic substitution to form sulfonamides or sulfonic acids. In contrast, 6-chloro-2-fluoro-3-methylbenzoyl chloride (a benzoyl chloride) is more reactive in acylation reactions, such as forming amides or esters .
- Hydrolysis Sensitivity : Sulfonyl chlorides are generally moisture-sensitive, but the methoxy group in the target compound may slow hydrolysis compared to methyl-substituted analogs due to steric hindrance and electronic effects .
Biological Activity
2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 1706430-87-6) is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, making it reactive towards nucleophiles. The presence of chlorine and fluorine substituents on the aromatic ring enhances its reactivity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, including enzymes and receptors. This interaction can lead to inhibition or modulation of various biochemical pathways. The sulfonyl chloride moiety is particularly reactive, allowing it to participate in sulfonamide formation, which is crucial for its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including drug-resistant strains. For instance, a study reported that related sulfonyl chlorides demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics such as Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence suggesting that sulfonamide derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. Compounds with similar structures have been evaluated for their potential in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial efficacy of this compound against a panel of clinical isolates. The results indicated a notable reduction in bacterial viability at concentrations as low as 5 µg/mL, with a significant effect observed against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | Effective |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 15 | Weak |
Study 2: In Vivo Anti-inflammatory Activity
An animal model study evaluated the anti-inflammatory effects of the compound in induced arthritis. The administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to the control group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-chloro-6-fluoro-3-methoxybenzenesulfonyl chloride, and what are their key challenges?
- Methodology :
- Chlorosulfonation : Begin with a substituted benzene derivative (e.g., 2-chloro-6-fluoro-3-methoxybenzene) and react with chlorosulfonic acid under controlled temperatures (0–5°C). Monitor exothermicity to avoid over-sulfonation.
- Purification : Use recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) to isolate the product .
- Challenges : Competing side reactions (e.g., ring sulfonation at alternate positions) and hydrolysis of the sulfonyl chloride group under humid conditions require anhydrous reagents and inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use NMR to resolve fluorine environments (δ ~ -110 to -120 ppm for aromatic F) and NMR to identify methoxy protons (δ ~3.8–4.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 267.95) and isotopic patterns consistent with Cl and F .
- Elemental Analysis : Validate C, H, S, and Cl content (±0.3% deviation).
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group in electrophilic substitution reactions?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions. The electron-withdrawing -SOCl group directs incoming electrophiles to the para position relative to itself, while the methoxy (-OCH) group activates the ring ortho/para to it .
- Experimental Validation : React with nitrobenzene derivatives and analyze regioselectivity via HPLC or GC-MS to quantify product ratios.
Q. What strategies mitigate hydrolysis of the sulfonyl chloride moiety during storage or reaction conditions?
- Methodology :
- Stabilization : Store under inert gas (argon) at -20°C with molecular sieves (3Å) to adsorb moisture.
- Reaction Solvents : Use anhydrous dichloromethane or THF with <50 ppm water content. Pre-dry solvents over activated alumina .
- Kinetic Studies : Conduct Arrhenius analysis to determine hydrolysis rates under varying pH and temperature conditions (e.g., 25–60°C) .
Q. How can competing side products (e.g., disulfones) be minimized during synthesis?
- Optimization Framework :
- Temperature Control : Maintain chlorosulfonation below 10°C to suppress dimerization.
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance regioselectivity.
- By-Product Analysis : Use LC-MS to identify disulfones (m/z ~500–550) and adjust stoichiometry (e.g., reduce chlorosulfonic acid excess) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
